FAAH Inhibitory Activity Compared to Established FAAH Chemical Probes
The compound exhibits modest FAAH inhibition with an IC50 of 41,600 nM against human recombinant FAAH, measured using the fluorogenic substrate AMC-AA with a 10-minute preincubation and 2-hour substrate incubation [1]. This activity is markedly weaker than optimized FAAH inhibitors such as PF-04457845 (IC50 = 7.2 nM) and URB597 (IC50 = 4.6 nM), which operate in the low nanomolar range [2]. The compound should therefore not be considered a potent FAAH inhibitor but may serve as a weak reference or a starting scaffold for medicinal chemistry optimization.
| Evidence Dimension | Inhibitory potency against human recombinant FAAH |
|---|---|
| Target Compound Data | IC50 = 41,600 nM |
| Comparator Or Baseline | PF-04457845 (IC50 = 7.2 nM); URB597 (IC50 = 4.6 nM) |
| Quantified Difference | Target compound is ~5,800-fold less potent than PF-04457845 and ~9,000-fold less potent than URB597 |
| Conditions | Human recombinant FAAH enzyme; fluorogenic substrate AMC-AA; 10 min preincubation, 2 h substrate incubation (BindingDB/ChEMBL curated) |
Why This Matters
For researchers studying the endocannabinoid system, selecting this compound over a validated FAAH chemical probe would require explicit justification based on polypharmacology or scaffold novelty, given its weak target engagement.
- [1] BindingDB Entry BDBM50593777 (CHEMBL5185868). FAAH IC50: 4.16E+4 nM. Assay: Inhibition of human recombinant FAAH using AMC-AA as substrate. View Source
- [2] Ahn, K. et al. (2009) 'Discovery and Characterization of a Highly Selective FAAH Inhibitor that Reduces Inflammatory Pain.' Chemistry & Biology, 16(4), pp. 411-420. PF-04457845 IC50 = 7.2 nM; URB597 IC50 = 4.6 nM. View Source
